2-(Benzylamino)-4,5-dimethoxybenzoic acid
Description
Historical Context and Evolution within Benzoic Acid Derivatives Chemistry
The story of 2-(benzylamino)-4,5-dimethoxybenzoic acid is rooted in the long history of benzoic acid itself. Benzoic acid was first isolated in the 16th century through the dry distillation of gum benzoin. chemeurope.comnewworldencyclopedia.orgwikipedia.orgredox.com Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method has been largely replaced by the catalytic air oxidation of toluene. newworldencyclopedia.orgwikipedia.orgacs.org
The evolution towards more complex derivatives like this compound began with the exploration of substituted benzoic acids. The introduction of various functional groups onto the benzene (B151609) ring was found to significantly alter the chemical and physical properties of the parent molecule. For instance, the position of substituents on the aromatic ring influences the acidity of the benzoic acid. libretexts.orgnih.gov
The development of anthranilic acid (2-aminobenzoic acid) and its derivatives was a significant milestone. ekb.eg These compounds became crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. researchgate.netijpsjournal.com Research into N-substituted anthranilic acids, such as N-benzylanthranilic acid, revealed their potential as central nervous system depressants and as scaffolds for anti-inflammatory agents. nih.govchemicalbook.com
The further addition of methoxy (B1213986) groups to the benzoic acid ring, as seen in dimethoxybenzoic acid derivatives, provided another layer of complexity and opportunity for fine-tuning molecular properties. ijpsjournal.com The specific placement of two methoxy groups at the 4 and 5 positions, combined with a benzylamino group at the 2-position, gives this compound its distinct characteristics and potential for specialized applications.
Significance in the Field of Complex Organic Molecule Synthesis
While direct and extensive research on this compound is not widely published, its significance can be inferred from its constituent parts and the chemistry of related compounds. The N-benzyl anthranilic acid scaffold is a key structural motif in a variety of biologically active molecules. ekb.egnih.gov
The synthesis of this compound likely proceeds through its precursor, 2-amino-4,5-dimethoxybenzoic acid. A common route to this precursor involves the reduction of a nitro-substituted benzoic acid. For example, methyl-4,5-dimethoxy-2-nitro-benzoate can be hydrolyzed and then catalytically hydrogenated to yield 2-amino-4,5-dimethoxybenzoic acid. chemicalbook.comchemicalbook.comechemi.com
Table 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | methyl-4,5-dimethoxy-2-nitro-benzoate | 1. KOH, ice water, 70°C2. Glacial acetic acid | 4,5-dimethoxy-2-nitro-benzoic acid |
The subsequent N-benzylation of 2-amino-4,5-dimethoxybenzoic acid would then yield the final product. This can be achieved through various methods, including reaction with benzyl (B1604629) chloride. chemicalbook.com The presence of the benzylamino group introduces a key structural element found in some tyrosinase inhibitors, highlighting the potential for this compound to serve as a building block for medicinally relevant molecules. nih.gov
Current Research Landscape and Future Directions in Chemical Science
The current research landscape for this compound appears to be focused on its potential as a scaffold for the development of novel compounds with biological activity. While direct studies on this specific molecule are limited, research on related N-substituted anthranilic acid derivatives is very active, with applications in medicinal chemistry, including the development of anti-inflammatory, analgesic, and anticancer agents. ekb.egnih.govnih.govijddr.in
Future research will likely focus on several key areas:
Synthesis of Derivatives: The synthesis and evaluation of a library of derivatives of this compound could lead to the discovery of new compounds with interesting biological properties. Modifications could be made to the benzyl group, the methoxy groups, or the carboxylic acid group.
Biological Screening: A thorough investigation of the biological activities of this compound and its derivatives is warranted. Given the properties of related compounds, screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical starting point.
Applications in Materials Science: The rigid, substituted aromatic structure of this compound could also make it a candidate for applications in materials science, for example, as a component of polymers or as a building block for functional organic materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
676168-65-3 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(benzylamino)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H17NO4/c1-20-14-8-12(16(18)19)13(9-15(14)21-2)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3,(H,18,19) |
InChI Key |
QJSORGMFQXIYTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Pathways for 2 Benzylamino 4,5 Dimethoxybenzoic Acid
Advanced Synthetic Routes to 2-(Benzylamino)-4,5-dimethoxybenzoic Acid
The construction of the this compound scaffold is accessible through multiple advanced synthetic approaches. These include the utilization of pre-functionalized benzoic acid precursors, direct reductive amination, and alternative N-arylation techniques.
Strategies Utilizing 2-Aminobenzoic Acid Derivatives as Precursors
A primary and direct approach to the synthesis of this compound involves the use of 2-amino-4,5-dimethoxybenzoic acid as a key precursor. This method hinges on the strategic benzylation of the amino group. The presence of the carboxylic acid and methoxy (B1213986) groups on the aromatic ring influences the reactivity of the amine and requires careful selection of reaction conditions to achieve chemo-selectivity.
Reductive Amination Approaches with Benzaldehyde (B42025)
Reductive amination stands out as a highly effective and widely employed method for the synthesis of this compound. This one-pot reaction typically involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with benzaldehyde to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.
A common procedure involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with benzaldehyde in a suitable solvent, followed by the addition of a reducing agent. Sodium borohydride (B1222165) (NaBH4) is a frequently used reducing agent for this transformation. The reaction progress can be monitored by techniques such as thin-layer chromatography to ensure the complete conversion of the starting materials.
Alternative Methodologies for N-Benzylation
Beyond reductive amination, other modern catalytic cross-coupling reactions offer potential, albeit less commonly reported, pathways for the N-benzylation of 2-amino-4,5-dimethoxybenzoic acid. These methods are particularly useful when direct reductive amination proves to be low-yielding or incompatible with other functional groups present in more complex substrates.
One such alternative is the Ullmann condensation , a copper-catalyzed reaction that can form carbon-nitrogen bonds. In a hypothetical application to this synthesis, a 2-halobenzoic acid derivative (e.g., 2-bromo-4,5-dimethoxybenzoic acid) could be coupled with benzylamine (B48309) in the presence of a copper catalyst and a base at elevated temperatures. The classic Ullmann reaction often requires harsh conditions, but modern modifications with ligands can facilitate the reaction at lower temperatures nih.gov.
Another powerful tool in the synthetic chemist's arsenal is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance in the formation of C-N bonds wikipedia.orglibretexts.org. A potential synthetic route would involve the coupling of 2-bromo-4,5-dimethoxybenzoic acid with benzylamine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination and a wide variety have been developed to suit different substrates wikipedia.org.
Direct N-alkylation of 2-amino-4,5-dimethoxybenzoic acid with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base is another plausible, more traditional approach. However, this method can sometimes suffer from issues of over-alkylation, leading to the formation of the tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.
Optimized Reaction Conditions and Yield Enhancement Techniques
The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters. These include the choice of solvent, temperature, and the specific catalytic system and reagents employed.
Solvent Effects and Temperature Control in Synthesis
The selection of an appropriate solvent is paramount in the synthesis of this compound, particularly in reductive amination. The solvent must be capable of dissolving the reactants and the reducing agent, while not reacting with them. For reductive aminations using sodium borohydride, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are often suitable. The polarity of the solvent can influence the rate of both the initial imine formation and the subsequent reduction.
Temperature control is another critical factor. The initial condensation reaction between the amine and aldehyde to form the imine is often favored by moderate heating. However, the subsequent reduction step with hydridic reducing agents is typically carried out at lower temperatures, often starting at 0 °C and then allowing the reaction to proceed at room temperature, to control the reaction rate and minimize side reactions. In some cases, reflux conditions may be necessary to drive the reaction to completion, but this must be balanced against the potential for degradation of reactants or products.
Catalytic Systems and Reagent Selection in Amination Reactions
In reductive amination, the choice of reducing agent is a key determinant of the reaction's success. While sodium borohydride is a common and effective choice, other reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) offer milder and more selective alternatives, which can be beneficial when sensitive functional groups are present.
For alternative N-benzylation methods like the Buchwald-Hartwig amination, the catalytic system is of utmost importance. This system consists of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand. The nature of the ligand, ranging from simple trialkylphosphines to complex biarylphosphines, significantly impacts the catalyst's activity and the scope of the reaction. The choice of base (e.g., sodium tert-butoxide, cesium carbonate) is also crucial for the catalytic cycle to proceed efficiently. Optimization of the catalyst, ligand, and base combination is essential to achieve high yields and avoid side reactions.
Below is a summary of potential reagents and conditions for the different synthetic routes:
| Synthetic Route | Precursors | Key Reagents & Catalysts | Typical Solvents |
| Reductive Amination | 2-Amino-4,5-dimethoxybenzoic acid, Benzaldehyde | Sodium borohydride (NaBH4) | Methanol, Ethanol |
| Ullmann Condensation | 2-Bromo-4,5-dimethoxybenzoic acid, Benzylamine | Copper catalyst (e.g., CuI), Base | DMF, Dioxane |
| Buchwald-Hartwig Amination | 2-Bromo-4,5-dimethoxybenzoic acid, Benzylamine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base | Toluene, Dioxane |
| Direct N-Alkylation | 2-Amino-4,5-dimethoxybenzoic acid, Benzyl halide | Base (e.g., K2CO3) | DMF, Acetonitrile (B52724) |
Gram-Scale and Scalable Synthetic Protocols for this compound
A documented gram-scale synthesis of this compound has been reported, yielding the product as a white solid. While specific details of the reaction conditions designated as "Method A" are not fully elaborated in the publication, the outcome was the successful isolation of 2.80 grams of the compound, representing a 65% yield. This demonstrates a viable method for producing substantial laboratory-scale quantities of the material.
For larger, more scalable production, a potential chemo-selective pathway involves a two-step process starting from methyl-4,5-dimethoxy-2-nitrobenzoate. This approach prioritizes the synthesis of a key intermediate, 2-amino-4,5-dimethoxybenzoic acid, which is then subsequently benzylated.
The first stage of this scalable route involves the saponification of the starting methyl ester followed by the reduction of the nitro group. In a detailed procedure, 50 grams of methyl-4,5-dimethoxy-2-nitrobenzoate is treated with potassium hydroxide (B78521) in ice water. The resulting suspension is heated to 70°C, leading to the hydrolysis of the ester. Following this, the nitro group is reduced via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) at 50°C and 3.5 bar of hydrogen pressure. Careful pH adjustments and controlled precipitation yield the 2-amino-4,5-dimethoxybenzoic acid intermediate as a light grey crystalline solid. This initial part of the process has been shown to be highly efficient, producing 35.18 grams of the amino acid intermediate, which corresponds to an 83% yield. chemicalbook.com
The second stage would involve the N-benzylation of the resulting 2-amino-4,5-dimethoxybenzoic acid. Standard synthetic methodologies for this transformation include reductive amination with benzaldehyde or direct alkylation with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. These methods are generally high-yielding and adaptable to larger scales, providing a clear and efficient pathway to the final this compound product.
The following tables summarize the key parameters for both the reported gram-scale synthesis and the proposed scalable two-step synthetic pathway.
Table 1: Reported Gram-Scale Synthesis of this compound
| Parameter | Details |
| Product | This compound |
| Scale | 2.80 g |
| Yield | 65% |
| Appearance | White solid |
| Reference | Method A (as per cited literature) |
Table 2: Proposed Scalable Two-Step Synthesis Pathway
| Step | Reaction | Starting Material | Key Reagents | Conditions | Product | Scale | Yield |
| 1 | Saponification & Nitro Reduction | Methyl-4,5-dimethoxy-2-nitrobenzoate | 1. KOH2. 10% Pd/C, H₂ | 1. 70°C2. 50°C, 3.5 bar | 2-Amino-4,5-dimethoxybenzoic acid | 50 g | 83% chemicalbook.com |
| 2 | N-Benzylation | 2-Amino-4,5-dimethoxybenzoic acid | Benzaldehyde or Benzyl halide | Standard conditions | This compound | - | - |
Mechanistic Investigations of Reactions Involving 2 Benzylamino 4,5 Dimethoxybenzoic Acid
Elucidation of Reaction Mechanisms in Derivatization
There is a lack of published research specifically detailing the mechanisms of derivatization reactions starting from 2-(benzylamino)-4,5-dimethoxybenzoic acid. Scientific literature does not currently provide elucidated pathways, descriptions of intermediates, or transition states for the formation of derivatives from this specific parent compound.
Kinetic Studies of Key Transformation Steps
No kinetic data, such as reaction rates or constants, for key transformation steps involving this compound could be identified in the available scientific literature. Kinetic studies are fundamental to understanding the speed and factors influencing chemical reactions, and this information is currently absent for this compound.
Isotopic Labeling for Mechanistic Pathway Confirmation (e.g., using 13CO2)
There are no available studies that have employed isotopic labeling techniques, such as the use of ¹³CO₂ or other isotopes, to confirm the mechanistic pathways of reactions involving this compound. Such experiments are crucial for definitively tracing the fate of atoms throughout a reaction and confirming proposed mechanisms, but they have not been reported for this compound.
Computational and Theoretical Chemistry Studies on 2 Benzylamino 4,5 Dimethoxybenzoic Acid and Its Analogues
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometric, electronic, and energetic properties of compounds.
For 2-(benzylamino)-4,5-dimethoxybenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. nih.gov These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
Furthermore, DFT is used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Other calculated parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness provide a comprehensive picture of the molecule's reactivity. For instance, studies on analogous compounds like 2-[(2,3-dimethylphenyl)amino]benzoic acid have successfully used DFT to calculate these properties. nih.gov
Table 1: Example of DFT-Calculated Molecular Properties
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A large gap implies high stability and low reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A high value indicates higher reactivity. |
These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties before undertaking complex experimental synthesis and analysis.
Natural Bond Orbital (NBO) Analysis of Electronic Structure and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.org It analyzes the filled 'donor' orbitals and empty 'acceptor' orbitals, quantifying the stabilizing energy associated with delocalization interactions between them. rsc.org
The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger electronic delocalization. This data is crucial for understanding the electronic landscape of the molecule. NBO analysis also provides natural population analysis (NPA), which assigns charges to individual atoms, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. nih.govwisc.edu
Table 2: Example of NBO Analysis - Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O1) on C=O | π* (C-N) | > 5.0 | Hyperconjugation |
| LP (N) | π* (Aromatic Ring) | > 2.0 | Resonance Stabilization |
| π (C=C) in Benzyl (B1604629) Ring | π* (C=C) in Benzoic Ring | > 1.0 | π-π Conjugation |
Note: E(2) values are hypothetical examples to illustrate the output of NBO analysis.
Molecular Docking Simulations for Ligand-Target Interactions in In Silico Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery and design for predicting the binding affinity and mode of action of a potential drug candidate.
For this compound and its analogues, molecular docking simulations can be used to investigate their potential interactions with biological targets. For instance, analogues have been docked into the active sites of enzymes like tyrosinase and sirtuins to predict their inhibitory potential. nih.govnih.govnih.gov The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
The results of a docking study reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to optimize the ligand's structure to improve its potency and selectivity.
Table 3: Example of Molecular Docking Simulation Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tyrosinase | -8.5 | HIS244, SER282 | Hydrogen Bond |
| PHE264, VAL248 | Hydrophobic Interaction | ||
| HIS263 | π-π Stacking with Benzyl Ring | ||
| SIRT5 | -7.9 | ARG105, TYR102 | Salt Bridge, H-Bond with Carboxylate |
| VAL221 | Hydrogen Bond with Amino Group |
Note: The data presented are illustrative based on studies of analogous compounds. nih.govnih.gov
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves the systematic study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is the process of finding the arrangement in space that has the minimum potential energy.
For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the amine linker and the methoxy (B1213986) groups), conformational analysis is essential to identify the most stable, low-energy conformers. These are the shapes the molecule is most likely to adopt. Computational methods can perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles and calculating the energy of each resulting conformation.
The resulting energy profile helps to identify local and global energy minima, which correspond to stable conformers, and the energy barriers between them. This knowledge is critical for understanding which conformations are likely to be present under physiological conditions and which are most likely to bind to a biological target. The optimized geometries from these studies serve as the starting point for more advanced calculations like molecular docking. researchgate.net
Table 4: Example of Torsional Angle Scan for C-N Bond Rotation
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.0 | Eclipsed (High Energy) |
| 60 | 0.5 | Gauche |
| 120 | 4.5 | Eclipsed |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.5 | Eclipsed |
Note: This table represents a hypothetical energy profile for a single bond rotation.
Theoretical Spectroscopic Property Predictions (e.g., NMR, IR) for Advanced Characterization
Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Using DFT methods, once the molecule's geometry has been optimized, its vibrational frequencies can be calculated. nih.gov The resulting theoretical IR spectrum, showing characteristic peaks for functional groups like C=O (carboxyl), N-H (amine), C-O (ether), and O-H (acid), can be compared with an experimental spectrum to verify the molecular structure.
Table 5: Example of Theoretical vs. Experimental Spectroscopic Data
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| IR: ν(C=O) stretch | 1685 cm-1 | 1690 cm-1 |
| IR: ν(N-H) stretch | 3350 cm-1 | 3345 cm-1 |
| ¹H NMR: -COOH | δ 11.5 ppm | δ 11.3 ppm |
| ¹H NMR: -NH- | δ 8.9 ppm | δ 8.7 ppm |
| ¹³C NMR: -COOH | δ 170.2 ppm | δ 169.8 ppm |
Note: Values are hypothetical and for illustrative purposes only.
Derivatization and Structural Modification for Advanced Academic Probes and Scaffolds
Synthesis of N-Carboxyanhydride Derivatives from 2-(Benzylamino)-4,5-dimethoxybenzoic Acid
The conversion of amino acids into N-carboxyanhydrides (NCAs) is a significant transformation, yielding reactive intermediates widely used in the synthesis of polymers and complex organic molecules. researchgate.netmdpi.com A modern, efficient method facilitates the direct synthesis of NCAs from N-substituted anthranilic acids, such as this compound, using carbon dioxide (CO₂) as a C1 building block and n-propylphosphonic anhydride (B1165640) (T3P) as a cyclizing agent. researchgate.netrsc.org
This process involves a one-pot, two-step procedure where the parent amino acid first reacts with CO₂ in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA) to form a carbamate (B1207046) intermediate. rsc.org Subsequent addition of a coupling reagent, T3P, promotes the ring-closing dehydration to yield the corresponding N-carboxyanhydride. rsc.org For instance, 2-(N-Benzylamino)-4,5-dimethoxybenzoic acid (1f) can be effectively converted into its NCA derivative. rsc.org This method is noted for its mild conditions and the high purity of the resulting NCAs, often exceeding 95% after a simple aqueous workup, which circumvents the need for more demanding purification techniques like chromatography. researchgate.net The use of T3P is a key advantage, replacing more hazardous reagents like phosgene (B1210022) that were traditionally used for NCA synthesis. researchgate.netnih.gov
The synthesis of the precursor, 2-(N-Benzylamino)-4,5-dimethoxybenzoic acid (1f), is achieved through the reductive amination of a 2-aminobenzoic acid derivative with benzaldehyde (B42025), followed by reduction with sodium borohydride (B1222165) (NaBH₄). rsc.org
Table 1: Synthesis of 2-(N-Benzylamino)-4,5-dimethoxybenzoic Acid (1f) and its N-Carboxyanhydride Derivative
| Compound Name | Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(N-Benzylamino)-4,5-dimethoxybenzoic acid (1f) | 2-Aminobenzoic acid derivative, Benzaldehyde | 1. Methanol (B129727), 40°C, 4h2. NaBH₄, RT, 3h | White solid | 65% | rsc.org |
| N-Carboxyanhydride of 1f | 2-(N-Benzylamino)-4,5-dimethoxybenzoic acid (1f), CO₂ | DMAP, DIPEA, T3P, MeCN, 65°C, 24h | NCA derivative | High Yield | rsc.org |
Preparation of Substituted Benzylamino-Dimethoxybenzoic Acid Analogues
The generation of analogue libraries by modifying the core structure of this compound is a key strategy for developing new chemical entities. Substitutions can be systematically introduced on both the benzyl (B1604629) moiety and the dimethoxybenzoic acid core.
Altering the substitution pattern of the benzyl ring can significantly influence the properties of the resulting molecule. General synthetic strategies allow for the introduction of a wide range of functional groups. A common method is the nucleophilic aromatic substitution (SNAr) reaction between a core structure and various substituted benzylamines. mdpi.com For example, a pyrimido[4,5-c]quinoline (B14755456) methyl ester can be reacted with a series of 2-, 3-, and 4-substituted benzylamines in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP). mdpi.com This approach allows for the incorporation of both electron-donating and electron-withdrawing groups onto the benzyl ring. mdpi.com
Another established method involves the alkylation of a precursor with various benzyl halides. nih.gov This reaction is typically carried out by first deprotonating a hydroxyl or amino group with a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of the desired substituted benzyl bromide or chloride. nih.gov These methods provide robust and flexible routes to a diverse set of analogues modified at the benzyl position.
Modifications to the anthranilic acid portion of the molecule are also synthetically accessible. The synthesis of various substituted 2-(benzylamino)benzoic acids has been reported, demonstrating the tunability of the benzoic acid core. rsc.org For instance, analogues such as 2-(N-Benzylamino)-5-fluorobenzoic acid and 2-(N-Benzylamino)-5-methoxybenzoic acid have been synthesized starting from the corresponding substituted 2-aminobenzoic acids and benzaldehyde. rsc.org
The synthesis of the key precursor, 2-amino-4,5-dimethoxybenzoic acid, can be achieved via the reduction of the corresponding nitro compound, 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com This reduction is typically performed using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. chemicalbook.com By starting with differently substituted nitrobenzoic acids, a range of analogues with varied substitution patterns on the benzoic acid ring can be prepared.
Table 2: Examples of Substituted 2-(Benzylamino)benzoic Acid Analogues
| Compound Name | Starting 2-Aminobenzoic Acid | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 2-(N-Benzylamino)-5-fluorobenzoic acid | 2-Amino-5-fluorobenzoic acid | Benzaldehyde, NaBH₄ | 42% | rsc.org |
| 2-(N-Benzylamino)-5-methoxybenzoic acid | 2-Amino-5-methoxybenzoic acid | Benzaldehyde, NaBH₄ | 65% | rsc.org |
| 2-(N-Benzylamino)-4,5-dimethoxybenzoic acid | 2-Amino-4,5-dimethoxybenzoic acid | Benzaldehyde, NaBH₄ | 65% | rsc.org |
Exploration of Novel Ring Systems Incorporating the this compound Motif
The this compound scaffold is a valuable precursor for constructing more complex, fused heterocyclic systems. These transformations often leverage the inherent reactivity of the amino and carboxylic acid groups to facilitate intramolecular cyclization reactions, leading to the formation of alkaloids and other polycyclic structures.
Tryptanthrin (B1681603), a quinazolinone-based alkaloid, can be synthesized from derivatives of 2-(benzylamino)benzoic acid. One sophisticated approach involves a one-pot tandem reaction starting from the corresponding N-carboxyanhydride (NCA). researchgate.netrsc.org The moisture-sensitive NCA, generated in situ from 2-(benzylamino)benzoic acid, can be directly transformed into tryptanthrin, showcasing a highly efficient synthetic route. researchgate.net
A more traditional method involves the ring-closing reaction of an appropriate isatin-derived intermediate with an anthranilic acid derivative. nih.gov Specifically, tryptanthrin analogues can be synthesized by reacting a substituted 2-chloro-3H-indol-3-one with 4,5-dimethoxyanthranilic acid in a solvent like dimethylformamide (DMF) at elevated temperatures (100–120 °C). nih.gov This condensation and subsequent cyclization yield the fused tryptanthrin core. nih.gov The synthesis of tryptanthrin has been pursued through various other routes, including the condensation of anthranilic acid with methyl anthranilate and triethyl orthoformate. arkat-usa.org
Beyond tryptanthrin, the 2-(benzylamino)benzoic acid motif can be incorporated into other fused-ring systems. The synthesis of these complex molecules often relies on cyclization strategies that form new rings appended to the initial scaffold. For example, the synthesis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives involves the initial preparation of a 2-(benzylamino)thiazol-4(5H)-one intermediate, which is then condensed with various benzaldehydes. nih.gov This demonstrates how the benzylamino portion can be integrated into a new heterocyclic ring system.
The construction of fused quinazolinone alkaloids like tryptanthrin and deoxyvasicinone (B31485) highlights a key strategy involving regioselective lithiation followed by an intramolecular electrophilic reaction. arkat-usa.org This powerful two-step method allows for the efficient synthesis of these complex fused systems from readily available starting materials, offering a significant improvement over lengthier, more hazardous traditional methods. arkat-usa.org The development of such synthetic methods is crucial for accessing complex molecular architectures that are otherwise difficult to obtain. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,5-Dimethoxy-2-nitrobenzoic acid |
| 2-Amino-4,5-dimethoxybenzoic acid |
| N-Carboxyanhydride (NCA) |
| n-Propylphosphonic anhydride (T3P) |
| 4-Dimethylaminopyridine (DMAP) |
| Diisopropylethylamine (DIPEA) |
| Sodium borohydride (NaBH₄) |
| 2-(N-Benzylamino)-5-fluorobenzoic acid |
| 2-(N-Benzylamino)-5-methoxybenzoic acid |
| Pyrimido[4,5-c]quinoline methyl ester |
| N,N-Diisopropylethylamine (DIPEA) |
| N-Methyl-2-pyrrolidone (NMP) |
| Sodium hydride (NaH) |
| Dimethylformamide (DMF) |
| Palladium on carbon (Pd/C) |
| Tryptanthrin |
| 2-Chloro-3H-indol-3-one |
| 4,5-Dimethoxyanthranilic acid |
| Methyl anthranilate |
| Triethyl orthoformate |
| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one |
| 2-(Benzylamino)thiazol-4(5H)-one |
Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Molecular Scaffolds in Chemical Biology Research
In the field of chemical biology, the dimethoxybenzoic acid scaffold is instrumental in building molecules designed to interact with biological systems. Its derivatives have been explored for their therapeutic potential, including applications as anticancer and antiviral agents. mdpi.com
Flavonoids are a class of natural products known for a wide range of biological activities. The synthesis of these complex structures often relies on precursors that can be elaborated into the characteristic fused ring system. While specific examples detailing the use of 2-(benzylamino)-4,5-dimethoxybenzoic acid in flavonoid synthesis are not extensively documented, substituted benzoic acids are fundamental starting materials for the building blocks required. The inhibition of certain carcinogenic heterocyclic aromatic amines by flavonoids has been noted, suggesting a chemical relationship between these structures. nih.gov
A prominent application of this chemical family is in the synthesis of Acotiamide, a gastroprokinetic agent used for treating functional dyspepsia. newdrugapprovals.org The synthesis of Acotiamide extensively utilizes 2-hydroxy-4,5-dimethoxybenzoic acid, a closely related analogue. google.com The process involves several key transformations where the benzoic acid derivative is first activated and then coupled with other synthetic fragments.
One common synthetic route begins with 2-hydroxy-4,5-dimethoxybenzoic acid, which is converted into an acyl chloride. google.com This reactive intermediate is then condensed with an aminothiazole ester. The final step involves an amidation reaction with N,N-diisopropylethylenediamine to attach the side chain, yielding the final Acotiamide molecule. newdrugapprovals.orggoogle.com This multi-step process highlights the importance of the benzoic acid core in assembling the final drug structure. google.com
Table 1: Key Synthetic Steps in the Preparation of Acotiamide This table is interactive. Users can sort and filter the data.
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | 2-Hydroxy-4,5-dimethoxybenzoic acid | Thionyl chloride (SOCl₂) | 2-Hydroxy-4,5-dimethoxybenzoyl chloride | Activation of the carboxylic acid | google.com |
| 2 | 2-Hydroxy-4,5-dimethoxybenzoyl chloride | 2-Aminothiazole-4-carboxylic acid alkyl ester | 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid alkyl ester | Formation of the central amide bond | google.com |
| 3 | 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid alkyl ester | N,N-Diisopropylethylenediamine | Acotiamide | Addition of the active side chain | newdrugapprovals.orggoogle.com |
Anacardic acids are natural products, typically derived from cashew nut shell liquid, that consist of a salicylic (B10762653) acid head group with a long alkyl chain. researchgate.netnih.gov Synthetic chemists have developed methods to create analogues of these molecules to explore and enhance their biological activities. researchgate.netnih.gov Research into the synthesis of anacardic acid analogues has utilized substituted o-anisic acids (methoxybenzoic acids). researchgate.netnih.gov In these syntheses, a tertiary amide can be employed as a powerful directing group to control the position of subsequent chemical modifications on the aromatic ring, a strategy relevant to the 2-amino functionalized core of the title compound. researchgate.netnih.gov This approach allows for the construction of salicylic acid variants with different substitution patterns, demonstrating the utility of the benzoic acid scaffold in creating novel bioactive compounds. nih.gov
Utilization in Multi-Step Total Synthesis Endeavors
The total synthesis of complex molecules, particularly pharmaceuticals, often involves a carefully planned sequence of reactions. The synthesis of Acotiamide serves as a clear example of a multi-step endeavor where a substituted benzoic acid derivative is a critical starting material. newdrugapprovals.org The process begins with the relatively simple 2-hydroxy-4,5-dimethoxybenzoic acid, which undergoes a series of transformations including activation to an acyl chloride, coupling with a heterocyclic amine, and final side-chain installation to build the significantly more complex Acotiamide molecule. newdrugapprovals.orggoogle.com This strategic, step-wise construction is a hallmark of modern organic synthesis, allowing for the efficient production of valuable compounds. ukdiss.com
Integration into Convergent and Divergent Synthetic Strategies
The principles of convergent and divergent synthesis are central to efficiently creating complex molecules and libraries of compounds for drug discovery.
A convergent synthesis involves preparing different fragments of a target molecule separately before joining them together in the later stages. researchgate.net The synthesis of Acotiamide can be viewed through this lens, where the 2-hydroxy-4,5-dimethoxybenzoyl chloride fragment and the 2-aminothiazole-4-carboxylic acid ester fragment are prepared independently and then "converged" to form the core of the final molecule. google.comresearchgate.net
Conversely, a divergent synthesis begins with a common intermediate that is used to create a wide array of different, but structurally related, products. researchgate.net Anthranilic acid (2-aminobenzoic acid) and its derivatives are excellent starting points for such strategies. orientjchem.org For example, a common anthranilic acid-derived intermediate can be reacted with a library of different reagents, such as various amines, hydrazines, or active methylene (B1212753) compounds, to produce a diverse collection of quinazolinones and other heterocyclic systems. orientjchem.org This approach is highly valuable for generating compound libraries for screening biological activity. mdpi.comnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-4,5-dimethoxybenzoic acid |
| 2-Hydroxy-4,5-dimethoxybenzoic acid |
| 4,5-Dimethoxyanthranilic acid |
| Acotiamide |
| Anacardic Acid |
| 2,4,5-trimethoxybenzoic acid |
| 2-Hydroxy-4,5-dimethoxybenzoyl chloride |
| 2-Aminothiazole-4-carboxylic acid alkyl ester |
| N,N-diisopropylethylenediamine |
| Salicylic acid |
| o-Anisic acid |
| Quinazolinones |
Advanced Spectroscopic and Analytical Characterization in Research of 2 Benzylamino 4,5 Dimethoxybenzoic Acid and Its Derivatives
The comprehensive characterization of novel compounds is a cornerstone of chemical research, providing unequivocal proof of structure, purity, and conformation. For 2-(Benzylamino)-4,5-dimethoxybenzoic acid and its derivatives, a suite of advanced analytical techniques is employed to elucidate their chemical properties. These methods are critical for confirming synthetic outcomes, understanding molecular behavior, and ensuring the quality of materials for further investigation.
Exploration of Molecular Interactions and Biochemical Mechanism Studies in Vitro and in Silico
Mechanism of Tyrosinase Inhibition by (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives have been identified as potent tyrosinase inhibitors. mdpi.comnih.gov These compounds are designed based on a simplified structure of MHY2081, another tyrosinase inhibitor. mdpi.comnih.gov Of a series of 14 synthesized BABT derivatives, two compounds, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, demonstrated significantly more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. mdpi.comnih.gov Notably, the latter compound was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. mdpi.comnih.gov
These derivatives not only inhibit the enzyme directly but also show strong antioxidant properties and can suppress the expression of proteins associated with melanogenesis, such as tyrosinase and microphthalmia-associated transcription factor. mdpi.com
Kinetic studies are crucial for understanding the mechanism by which these derivatives inhibit tyrosinase.
Competitive Inhibition: Lineweaver-Burk plot analysis of the most potent (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives revealed that they act as competitive inhibitors of mushroom tyrosinase. mdpi.comnih.gov This indicates that they bind to the active site of the enzyme, thereby preventing the substrate from binding.
Substrate-Dependent Potency: The inhibitory potency of these derivatives can be influenced by the substrate used. For instance, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one showed an IC₅₀ value that was 106-fold lower than that of kojic acid with an L-tyrosine substrate. mdpi.comnih.gov
Structural-Activity Relationship: The position of hydroxyl and methoxyl groups on the benzylidene ring plays a significant role in the inhibitory activity. For example, a derivative with a 4-hydroxyl group on the β-phenyl ring had an IC₅₀ value comparable to kojic acid, but changing this to a 4-methoxyl group resulted in a 4.6-fold decrease in activity. mdpi.com
Table 1: Tyrosinase Inhibitory Activity of Selected (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives
| Compound Name | IC₅₀ (µM) vs. Mushroom Tyrosinase (L-tyrosine substrate) | Inhibition Type |
|---|---|---|
| (Z)-2-(benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one | 27.5 ± 2.93 | Not specified |
| (Z)-2-(benzylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | ~126.5 | Not specified |
| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | More potent than kojic acid | Competitive |
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 106-fold more potent than kojic acid | Competitive |
| Kojic Acid (Reference) | 28.6 ± 3.56 | Competitive |
To further understand the binding interactions at the molecular level, in silico docking and molecular dynamics simulations have been employed. These computational methods support the findings from kinetic analyses.
Active Site Binding: In silico docking studies confirmed that the competitive inhibitors bind to the active site of both mushroom and human tyrosinases. mdpi.comnih.gov
Key Interactions: The stability of the enzyme-inhibitor complex is often attributed to specific interactions, such as hydrogen bonds with key amino acid residues in the active site. For instance, in related thiazole (B1198619) derivatives, hydrogen bonding with residues like MET508 has been observed. erciyes.edu.tr
Confirmation of Competitive Inhibition: The in silico results, by showing that the inhibitors occupy the same binding pocket as the natural substrate, provide a molecular basis for the competitive inhibition observed in kinetic studies. mdpi.com
Interaction with Liver Pyruvate (B1213749) Kinase (PKL) by Urolithin C Derivatives Containing Related Structural Motifs
Urolithin C, a metabolite of ellagic acid, has emerged as a scaffold for developing allosteric inhibitors of liver pyruvate kinase (PKL). mdpi.comnih.gov PKL is a key enzyme in glycolysis, and its inhibition is being explored as a potential therapeutic strategy for non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov
Over 50 analogs of Urolithin C have been synthesized and evaluated to understand the structure-activity relationship for PKL inhibition. mdpi.comdiva-portal.org It was found that the hydroxyl groups and the lactone moiety of Urolithin C are essential for its inhibitory activity. mdpi.com Interestingly, some modifications, such as the removal of these key features, can lead to a weak activation of PKL instead of inhibition. mdpi.com While many modifications to the phenolic group resulted in a loss of activity, the introduction of a carboxylic acid or an amide was tolerated. mdpi.com
More recent studies have explored sulfone-based urolithin analogs, with the incorporation of a sulfone moiety leading to significant PKL inhibition. nih.gov The addition of catechol moieties further enhances this inhibitory effect. nih.gov
Studies on Antibacterial Mechanisms of Anacardic Acid Derivatives
Anacardic acids, which are 6-alk(en)ylsalicylic acids, exhibit antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). alphonsacashew.commdpi.com
The primary antibacterial mechanism of anacardic acids appears to be the physical disruption of the bacterial cell membrane. alphonsacashew.commdpi.com They are thought to act as surfactants, where a balance between the hydrophilic and hydrophobic parts of the molecule is crucial for activity. mdpi.com
While biophysical disruption is considered the main mode of action, some studies suggest the involvement of biochemical mechanisms. alphonsacashew.com Anacardic acid has been identified as an inhibitor of several enzymes, including:
NF-κB kinase taylorandfrancis.comnih.gov
Histone acetyltransferases (HATs) nih.govnih.gov
Lipoxygenase (LOX-1) taylorandfrancis.comnih.gov
Xanthine oxidase taylorandfrancis.comnih.gov
Tyrosinase taylorandfrancis.comnih.gov
Ureases taylorandfrancis.comnih.gov
Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 nih.gov
Furthermore, anacardic acid can stimulate the production of reactive oxygen species and neutrophil extracellular traps (NETs) in human neutrophils, which are mechanisms used by the immune system to kill bacteria. nih.gov This stimulation appears to occur in a PI3K-dependent manner through the activation of G protein-coupled sphingosine-1-phosphate receptors on the surface of neutrophils. nih.gov
Table 2: Antibacterial Activity of Anacardic Acid Derivatives
| Derivative/Compound | Target Bacteria | Observed Effect |
|---|---|---|
| Natural Anacardic Acids | Gram-positive bacteria (e.g., S. mutans, S. aureus) | Potent antibacterial activity mdpi.com |
| Anacardic Acid with Saturated Alkyl Chain | S. mutans | No activity up to 800 µg/mL mdpi.com |
| Anacardic Acid with Triene Side Chain | S. mutans, S. aureus | 2048 and 64 times more effective than salicylic (B10762653) acid, respectively mdpi.com |
| Anacardic Acid C10 and C12 derivatives | MRSA, VRE | Increased survival in Galleria mellonella infection model nih.gov |
Role in Biochemical Pathways (beyond therapeutic applications and human data)
2-Amino-4,5-dimethoxybenzoic acid is recognized as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Its synthesis can be achieved from 4,5-dimethoxy-2-nitrobenzoic acid through hydrogenation. chemicalbook.com
While direct studies on the biochemical pathways of 2-(benzylamino)-4,5-dimethoxybenzoic acid are limited, insights can be drawn from the metabolism of structurally similar compounds. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) involves oxidative deamination, which can lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid. nih.gov This suggests that benzoic acid derivatives with dimethoxy substitutions can be products of metabolic pathways involving oxidative processes. nih.gov
Future Research Directions and Unexplored Avenues for 2 Benzylamino 4,5 Dimethoxybenzoic Acid Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 2-(benzylamino)-4,5-dimethoxybenzoic acid and its derivatives is foundational to its exploration. Traditional methods for the formation of the key C-N bond, such as the Ullmann condensation and Buchwald-Hartwig amination, are effective but often rely on harsh reaction conditions, expensive catalysts, and environmentally challenging solvents. ambeed.comresearchgate.netd-nb.infoacs.org Future research should prioritize the development of more efficient and sustainable synthetic routes.
A significant advancement would be the adaptation of these classic cross-coupling reactions to greener solvents, such as water. Research on the synthesis of related N-phenylanthranilic acid derivatives has demonstrated the feasibility of using water as a solvent, sometimes enhanced by ultrasound irradiation, to achieve high yields in shorter reaction times. researchgate.netlookchem.com Exploring similar conditions for the synthesis of this compound could drastically reduce the environmental impact of its production.
Furthermore, the development of catalyst systems with higher turnover numbers and lower catalyst loadings would enhance the economic viability of its synthesis. The use of more abundant and less toxic metal catalysts as alternatives to palladium is another promising avenue.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Catalyst | Solvent | Potential Advantages |
|---|---|---|---|
| Improved Ullmann Condensation | Copper-based | Water | Reduced cost, lower toxicity |
| Advanced Buchwald-Hartwig | Low-loading Palladium | Bio-derived solvents | High efficiency, reduced waste |
Application in Materials Science and Polymer Chemistry
The structural rigidity of the aromatic rings combined with the flexibility of the benzylamine (B48309) linkage suggests that this compound could be a valuable monomer or building block in materials science and polymer chemistry. The carboxylic acid and secondary amine functionalities provide reactive handles for polymerization reactions, such as polycondensation, to form novel polyamides or other functional polymers.
The dimethoxy substituents on the phenyl ring can influence the electronic properties and solubility of the resulting polymers. These polymers could exhibit interesting properties, such as thermal stability, specific optical characteristics, or the ability to coordinate with metal ions. For instance, polymers derived from the related N-phenylanthranilic acid have been used to create magnetic nanocomposites. mdpi.com Investigating the polymerization of this compound and the characterization of the resulting materials could lead to applications in areas like organic electronics, separation membranes, or advanced coatings.
Table 2: Potential Polymer Properties Derived from this compound
| Polymer Type | Potential Property | Potential Application |
|---|---|---|
| Polyamide | High thermal stability | Engineering plastics |
| Polyester | Tunable refractive index | Optical films |
Exploration of Photocatalytic or Electrocatalytic Transformations Involving the Compound
The electron-rich aromatic system and the presence of heteroatoms in this compound suggest its potential for involvement in photocatalytic or electrocatalytic processes. Diarylamine derivatives are known to be electroactive and can undergo redox reactions. researchgate.netrsc.orgresearchgate.net Future research could explore the electrochemical behavior of this compound and its derivatives, investigating their potential as mediators or catalysts in electrochemical transformations.
In the realm of photocatalysis, derivatives of this compound could be incorporated into larger systems, such as polymer nanocomposites, to enhance their light-absorbing properties and facilitate charge separation – a key process in photocatalysis. mdpi.com For example, the compound could be functionalized with a photosensitizer to create a system capable of driving chemical reactions with visible light. The electrocatalytic reduction of substrates like nitrate (B79036) has been demonstrated with specifically designed molecular complexes, and it is conceivable that metal complexes of this compound could be designed for similar purposes. rsc.org
Advanced Theoretical Modeling for Predicting Novel Reactivity and Properties
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Advanced theoretical modeling, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, conformational preferences, and spectroscopic properties of this compound. ucl.ac.ukbohrium.commdpi.comucl.ac.ukacs.orgbohrium.com
Such studies could predict its behavior in different chemical environments, its ability to form intermolecular interactions like hydrogen bonds, and the energy barriers for various chemical transformations. For example, computational models could help in designing derivatives with optimized electronic properties for applications in materials science or catalysis. Theoretical calculations of properties like ionization potential, electron affinity, and absorption spectra would provide valuable insights for its potential use in electronic devices or as a photocatalyst.
Table 3: Theoretical Properties of this compound for Investigation
| Property | Computational Method | Potential Insight |
|---|---|---|
| Molecular Geometry | DFT | Conformational analysis |
| Electronic Structure | TD-DFT | UV-Vis absorption prediction |
Design of Next-Generation Molecular Scaffolds for Chemical Biology Research
The structural similarity of this compound to aminobenzoic acids, which are recognized as privileged scaffolds in medicinal chemistry, suggests its potential as a starting point for the design of novel bioactive molecules. japsonline.com The ability to functionalize the carboxylic acid, the secondary amine, and the aromatic rings provides a high degree of modularity for creating libraries of compounds for biological screening.
Furthermore, the core structure can be considered a non-natural amino acid, a class of molecules that has seen increasing use in the development of therapeutic peptides and other biomaterials. nih.gov The benzyl (B1604629) and dimethoxyphenyl groups can be modified to tune the steric and electronic properties of the molecule, potentially leading to specific interactions with biological targets. Future research in this area would involve the synthesis of derivatives and their evaluation in biological assays to identify new leads for drug discovery or as molecular probes to study biological processes. The use of amino acid scaffolds to create receptors for ion pairs is an established concept that could be adapted using this compound. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
